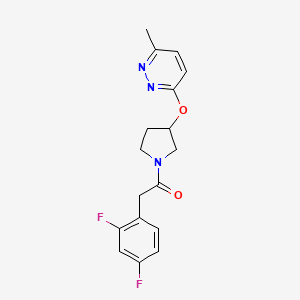
2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, with the CAS number 2034581-54-7, is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in pharmacological research due to its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is C17H17F2N3O2, and it has a molecular weight of 333.33 g/mol. The structure includes a difluorophenyl moiety connected to a pyrrolidine ring via an ether linkage to a pyridazine derivative.
| Property | Value |
|---|---|
| CAS Number | 2034581-54-7 |
| Molecular Formula | C₁₇H₁₇F₂N₃O₂ |
| Molecular Weight | 333.33 g/mol |
| SMILES | Cc1ccc(OC2CCN(C(=O)Cc3ccc(F)cc3F)C2)nn1 |
The mechanism of action for this compound involves its binding to specific receptors and enzymes that modulate various signaling pathways. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways, which are crucial in mood regulation and neuroprotection.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, including:
- Antidepressant Activity : In animal models, administration of this compound has shown to reduce depressive-like behaviors, suggesting potential use in treating depression.
- Cognitive Enhancement : Studies have suggested that it may enhance cognitive functions such as memory and learning, possibly through modulation of acetylcholine receptors.
Anticancer Properties
The compound's structural features indicate potential anticancer activity:
- Inhibition of Tumor Growth : Preliminary in vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Neuropharmacological Assessment
A study conducted on rodents assessed the effects of the compound on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects. The study also measured neurotransmitter levels, revealing increased serotonin and norepinephrine levels post-treatment.
Study 2: Anticancer Efficacy
In vitro analysis on MDA-MB-231 (triple-negative breast cancer) cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-14-6-7-22(10-14)17(23)8-12-3-4-13(18)9-15(12)19/h2-5,9,14H,6-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBPJIXCODYZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













